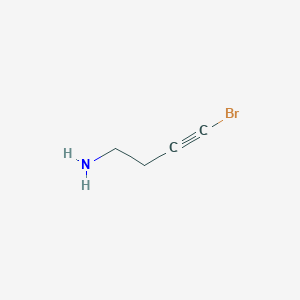
4-Bromobut-3-YN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobut-3-YN-1-amine is an organic compound with the molecular formula C4H6BrN It is a brominated alkyne amine, characterized by the presence of a bromine atom attached to a butyne chain with an amine group at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromobut-3-YN-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobut-1-yne with ammonia or an amine under suitable conditions. For example, the reaction of 4-bromobut-1-yne with dibenzylamine in ethanol under reflux conditions can yield N,N-dibenzylbut-3-yn-1-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobut-3-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often employed under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and secondary amines.
Oxidation Reactions: Products include oximes and nitriles.
Cyclization Reactions: Products include various heterocyclic compounds, such as indoles and pyrroles.
Wissenschaftliche Forschungsanwendungen
4-Bromobut-3-YN-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-Bromobut-3-YN-1-amine involves its reactivity with various molecular targets. The bromine atom and the alkyne group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and cyclization reactions. These reactions can lead to the formation of bioactive molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-butene: Similar in structure but lacks the alkyne group, making it less reactive in certain cyclization reactions.
But-3-yn-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromobut-1-yn-1-ylbenzene: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
4-Bromobut-3-YN-1-amine is unique due to the presence of both a bromine atom and an alkyne group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918871-66-6 |
|---|---|
Molekularformel |
C4H6BrN |
Molekulargewicht |
148.00 g/mol |
IUPAC-Name |
4-bromobut-3-yn-1-amine |
InChI |
InChI=1S/C4H6BrN/c5-3-1-2-4-6/h2,4,6H2 |
InChI-Schlüssel |
IWGIJIJTMCXEFN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



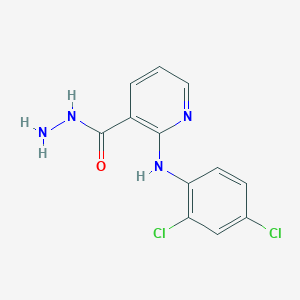
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
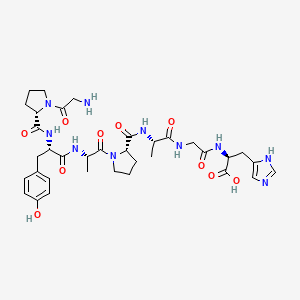
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
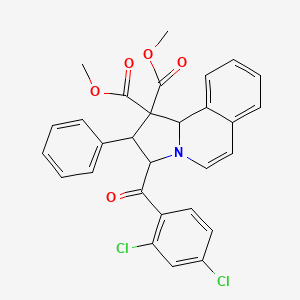
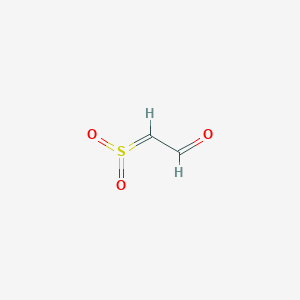

![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)

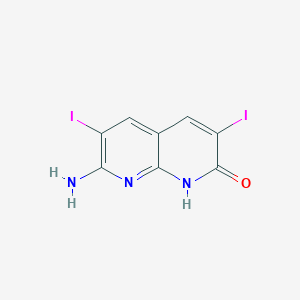
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
